![molecular formula C12H10O2S B103286 Methyl 4-(thiophen-2-yl)benzoate CAS No. 17595-86-7](/img/structure/B103286.png)
Methyl 4-(thiophen-2-yl)benzoate
Overview
Description
Methyl 4-(thiophen-2-yl)benzoate is a biochemical compound used in proteomics research . It has a molecular formula of C12H10O2S and a molecular weight of 218.3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-(thiophen-2-yl)benzoate is represented by the InChI code1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
. This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis
Methyl 4-(thiophen-2-yl)benzoate has a molecular weight of 218.27 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in physical form .Scientific Research Applications
Chemical Properties
“Methyl 4-(thiophen-2-yl)benzoate” has the CAS Number: 17595-86-7 and a molecular weight of 218.28 .
Biological Evaluation
Benzothiophene derivatives, which include compounds similar to “Methyl 4-(thiophen-2-yl)benzoate”, have been synthesized and evaluated for their biological properties . These compounds have shown antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .
Antibacterial Activity
Some benzothiophene derivatives have displayed high antibacterial activity against S. aureus . This suggests that “Methyl 4-(thiophen-2-yl)benzoate” could potentially be used in antibacterial applications.
Antifungal Applications
Certain benzothiophene derivatives were found to have potential as antifungal agents . This indicates that “Methyl 4-(thiophen-2-yl)benzoate” might also have antifungal applications.
Antioxidant Capacities
Novel benzothiophene derivatives have shown quite high antioxidant capacities . This suggests that “Methyl 4-(thiophen-2-yl)benzoate” could potentially be used in antioxidant applications.
Pharmaceutical Applications
Heteroaromatic compounds, including benzothiophenes and thiophenes, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . This suggests that “Methyl 4-(thiophen-2-yl)benzoate” could potentially be used in various pharmaceutical applications.
Safety and Hazards
properties
IUPAC Name |
methyl 4-thiophen-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395190 | |
Record name | Methyl 4-(thiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiophen-2-yl)benzoate | |
CAS RN |
17595-86-7 | |
Record name | Methyl 4-(thiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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